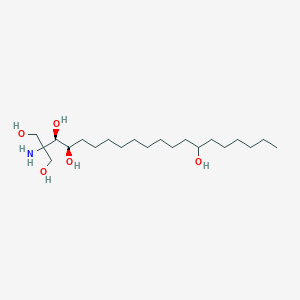
(3R,4R)-2-amino-2-(hydroxymethyl)icosane-1,3,4,14-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISP-I-28 involves several steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of ISP-I-28 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
ISP-I-28 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of ISP-I-28 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its immunosuppressive properties, particularly in transplant medicine to prevent graft rejection.
Industry: Potential applications in the development of new materials and pharmaceuticals .
Mechanism of Action
ISP-I-28 exerts its effects through modulation of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in lymphocyte circulation. By acting as a functional antagonist at S1P1, ISP-I-28 modulates lymphocyte trafficking, leading to its immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 receptor modulator with similar immunosuppressive properties.
Myriocin: A natural product with a similar structure but higher toxicity.
ISP-I-29: A derivative of ISP-I-28 with slight modifications in its structure .
Uniqueness
ISP-I-28 is unique due to its specific structural features that confer its potent immunosuppressive activity while maintaining a relatively low toxicity profile compared to similar compounds .
Properties
Molecular Formula |
C21H45NO5 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(3R,4R)-2-amino-2-(hydroxymethyl)icosane-1,3,4,14-tetrol |
InChI |
InChI=1S/C21H45NO5/c1-2-3-4-10-13-18(25)14-11-8-6-5-7-9-12-15-19(26)20(27)21(22,16-23)17-24/h18-20,23-27H,2-17,22H2,1H3/t18?,19-,20+/m1/s1 |
InChI Key |
VJJVXJUKURXWQZ-HUSUDBNBSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCC[C@H]([C@@H](C(CO)(CO)N)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(C(C(CO)(CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



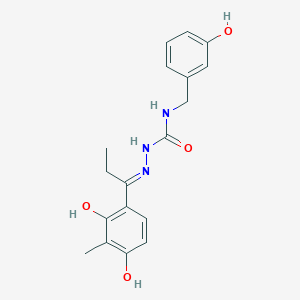
![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
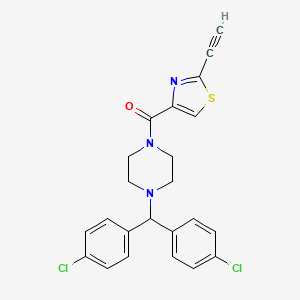
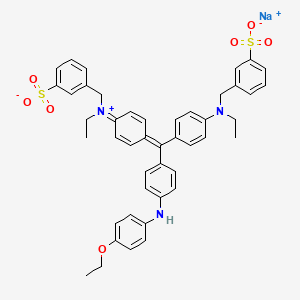

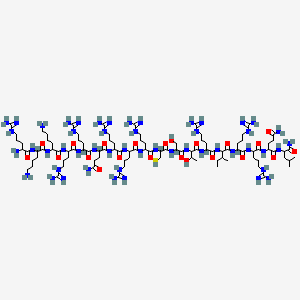
![(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830514.png)

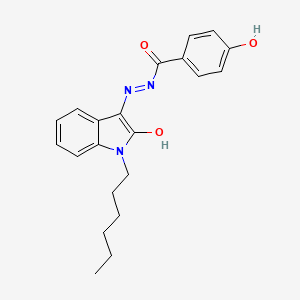
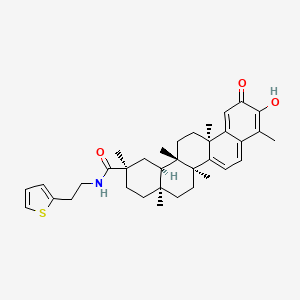
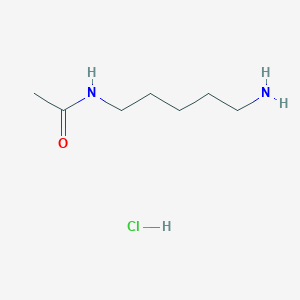
![(2S,3R,4S,5S,6R)-2-[[(2S,4aS,4bS,6aS,7R,12aR)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830551.png)
